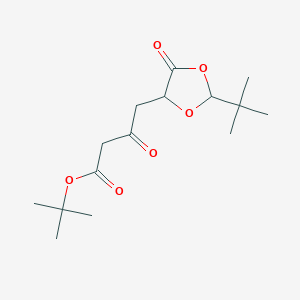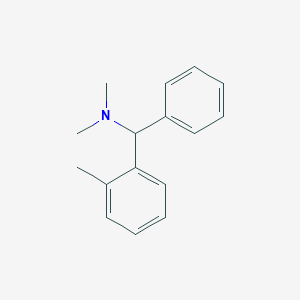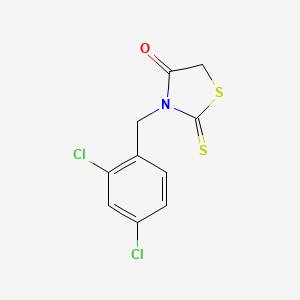
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester, also known as mono(2-hydroxyethyl) phthalate, is an organic compound belonging to the class of phthalate esters. It is derived from phthalic acid and is commonly used as a plasticizer in various industrial applications. This compound is known for its ability to enhance the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester can be synthesized through the esterification of phthalic anhydride with ethylene glycol. The reaction typically involves heating phthalic anhydride with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Phthalic Anhydride+Ethylene Glycol→1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This helps drive the reaction to completion and increases the yield of the desired ester. After the reaction, the product is purified through distillation and filtration to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and ethylene glycol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and ethylene glycol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.
Diethyl phthalate (DEP): A smaller phthalate ester used in personal care products.
Dibutyl phthalate (DBP): Used in adhesives and coatings.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to enhance flexibility and durability in plastics makes it valuable in various industrial applications.
Eigenschaften
Molekularformel |
C10H9O5- |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |
InChI-Schlüssel |
NTINFTOOVNKGIU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)





![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)

![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)

![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)


